molecular formula C16H13BrO2 B14302035 Benzyl 3-(4-bromophenyl)prop-2-enoate CAS No. 118459-79-3

Benzyl 3-(4-bromophenyl)prop-2-enoate

Cat. No.: B14302035
CAS No.: 118459-79-3
M. Wt: 317.18 g/mol
InChI Key: VCSYIAAREGVFNF-UHFFFAOYSA-N
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Description

Benzyl 3-(4-bromophenyl)prop-2-enoate is an α,β-unsaturated ester featuring a brominated aryl group at the β-position and a benzyl ester moiety. Its structure (C₁₆H₁₃BrO₂) combines a conjugated enoate system with electron-withdrawing and aromatic substituents, making it a versatile intermediate in organic synthesis. The compound is typically synthesized via homologation reactions involving benzyl acetoacetate derivatives and brominated aryl precursors, as detailed in protocols using diazo intermediates and Friedel-Crafts alkylation .

Properties

CAS No.

118459-79-3

Molecular Formula

C16H13BrO2

Molecular Weight

317.18 g/mol

IUPAC Name

benzyl 3-(4-bromophenyl)prop-2-enoate

InChI

InChI=1S/C16H13BrO2/c17-15-9-6-13(7-10-15)8-11-16(18)19-12-14-4-2-1-3-5-14/h1-11H,12H2

InChI Key

VCSYIAAREGVFNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C=CC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 3-(4-bromophenyl)prop-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-bromophenyl)prop-2-enoic acid with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(4-bromophenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 3-(4-bromophenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-(4-bromophenyl)prop-2-enoate involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituted Propenoate Esters

  • Benzyl (2E)-but-2-enoate (3m): Simpler enoate ester lacking the 4-bromophenyl group. The absence of the electron-withdrawing bromine reduces conjugation effects, leading to lower reactivity in electrophilic additions .
  • Methyl 3-(4-trifluoromethylphenyl)prop-2-enoate: The trifluoromethyl group enhances electron withdrawal compared to bromine, increasing electrophilicity of the α,β-unsaturated system. This modification is critical in cycloaddition reactions .
  • 2-Ethylhexyl 2-cyano-3,3-diphenylprop-2-enoate (OC): A UV filter with a cyano group and diphenyl substitution. The extended conjugation and cyano group enhance UV absorption (λmax ~300 nm), unlike the bromophenyl-propenoate, which lacks reported UV activity .

Bromophenyl-Containing Derivatives

  • 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole: Replaces the propenoate ester with an oxadiazole ring. This heterocyclic system confers rigidity and enhances anti-inflammatory activity (59.5% inhibition) .
  • (±)-Benzyl 3-bromo-2-(4-methoxyphenyl)propanoate: A saturated propanoate derivative with a methoxyphenyl group. The absence of the α,β-unsaturation reduces reactivity toward nucleophilic attack .

Functional Analogs

Anti-inflammatory Agents

Oxadiazole derivatives with 4-bromophenyl groups (e.g., 2-[3-(4-bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole) show ~61.9% anti-inflammatory activity, comparable to indomethacin (64.3%) .

UV-Absorbing Compounds

Prop-2-enoate esters like 3-methylbutyl (E)-3-(4-methoxyphenyl)prop-2-enoate (IMC) are used as UV filters due to their conjugated systems.

Data Tables

Research Findings and Gaps

  • Synthetic Utility : The compound’s α,β-unsaturation enables C–C bond insertion reactions, yielding complex brominated esters (75% yield) .
  • Biological Potential: Structural analogs with oxadiazole moieties show promising anti-inflammatory activity, warranting further studies on the target compound .
  • Knowledge Gaps: No direct data on UV absorption, toxicity, or detailed pharmacokinetics are available. Comparative studies with trifluoromethyl or cyano analogs could elucidate electronic effects on reactivity .

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